[4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate
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Overview
Description
[4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring.
Acylation: Formation of the acetyl group.
Hydrazone Formation: Reaction of the acylated product with hydrazine.
Condensation: Formation of the final product through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. They may act as lead compounds for developing new drugs.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[[2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate
- [4-[(E)-[[2-[2-nitro-4-(tert-butyl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate
Uniqueness
The uniqueness of [4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate lies in its specific structural features, such as the presence of the 2,4,4-trimethylpentan-2-yl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O8/c1-30(2,3)18-31(4,5)22-9-13-25(24(15-22)34(37)38)39-17-28(35)33-32-16-20-6-10-23(11-7-20)42-29(36)21-8-12-26-27(14-21)41-19-40-26/h6-16H,17-19H2,1-5H3,(H,33,35)/b32-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSOCHXQOFKED-KPGMTVGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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